3-Hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one
Beschreibung
The compound 3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a pyrrolone core substituted with a 5-methyl-1,3,4-thiadiazole ring, a 4-methoxyphenyl group, and a 4-methylbenzoyl moiety. The molecule’s design combines electron-donating (methoxy) and electron-withdrawing (benzoyl) groups, which may influence its solubility, stability, and intermolecular interactions .
Eigenschaften
CAS-Nummer |
462069-95-0 |
|---|---|
Molekularformel |
C22H19N3O4S |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H19N3O4S/c1-12-4-6-15(7-5-12)19(26)17-18(14-8-10-16(29-3)11-9-14)25(21(28)20(17)27)22-24-23-13(2)30-22/h4-11,18,26H,1-3H3/b19-17+ |
InChI-Schlüssel |
ZVFQTRABQLHQNC-HTXNQAPBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OC)/O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Biologische Aktivität
3-Hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential biological activities that have been investigated in various studies. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features multiple functional groups that contribute to its biological activities. The presence of a thiadiazole moiety is particularly significant in enhancing its pharmacological properties.
Anticancer Activity
Recent studies have shown that derivatives of compounds containing the thiadiazole structure exhibit significant anticancer properties. For instance, one study reported that a related compound demonstrated an IC50 value of 1 μM against the MCF-7 breast cancer cell line, indicating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin (IC50 = 0.5 μM) . The structure–activity relationship (SAR) analysis revealed that electron-donating groups at specific positions on the molecule enhance anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated against various bacterial and fungal strains. In one study, synthesized derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM against selected Gram-positive and Gram-negative bacteria as well as fungi . This suggests that the compound could be a promising candidate for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant activity of the compound was assessed using the DPPH assay, where it showed an IC50 value of 22.3 µM, indicating significant free radical scavenging ability compared to ascorbic acid . This property is crucial for preventing oxidative stress-related diseases.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Thiazolidin Derivatives : A series of thiazolidin-4-one analogues were synthesized and tested for their antiproliferative effects, revealing comparable efficacy to traditional anticancer drugs . The presence of hydroxyl groups significantly improved their antioxidant potential.
- Structure–Activity Relationship Studies : Research focused on how variations in substituents on the thiadiazole ring influence biological activity has provided insights into optimizing these compounds for enhanced therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations:
- Electron Effects : The target compound’s 4-methylbenzoyl group provides moderate electron withdrawal compared to the thiophene carbonyl in , which may reduce reactivity but improve stability.
- Solubility : The absence of polar groups (e.g., carboxamide in ) in the target compound suggests lower aqueous solubility, a common limitation in pyrrolone/thiadiazole hybrids.
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are absent, insights can be inferred from analogs:
- Pyrazolone Derivatives : Analogs such as and demonstrate antimicrobial and anti-inflammatory activities, suggesting that the target’s thiadiazole and benzoyl groups may confer similar properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
